molecular formula C13H10BrF B14760719 3-Bromo-5-fluoro-3'-methyl-1,1'-biphenyl

3-Bromo-5-fluoro-3'-methyl-1,1'-biphenyl

Cat. No.: B14760719
M. Wt: 265.12 g/mol
InChI Key: GSQZYXZVJVBMJP-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-3’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine, fluorine, and methyl substituents on the biphenyl scaffold. Biphenyl compounds are widely studied due to their diverse applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-3’-methyl-1,1’-biphenyl can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative to form the biphenyl linkage. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of 3-Bromo-5-fluoro-3’-methyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability. The choice of reagents and catalysts is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-3’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or hydrogenated products .

Scientific Research Applications

3-Bromo-5-fluoro-3’-methyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-3’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H10BrF

Molecular Weight

265.12 g/mol

IUPAC Name

1-bromo-3-fluoro-5-(3-methylphenyl)benzene

InChI

InChI=1S/C13H10BrF/c1-9-3-2-4-10(5-9)11-6-12(14)8-13(15)7-11/h2-8H,1H3

InChI Key

GSQZYXZVJVBMJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)Br)F

Origin of Product

United States

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